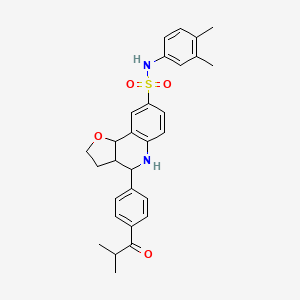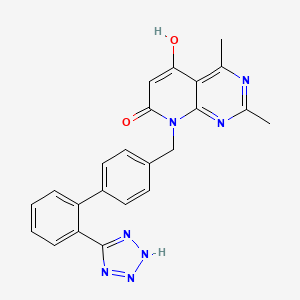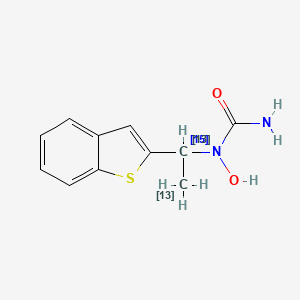
Anti-inflammatory agent 77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 77 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, providing relief by inhibiting specific pathways involved in the inflammatory response. This compound has gained significant attention in both medical and scientific communities due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 77 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
化学反応の分析
Types of Reactions: Anti-inflammatory agent 77 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Anti-inflammatory agent 77 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Employed in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and therapeutic agents.
作用機序
The mechanism of action of anti-inflammatory agent 77 involves the inhibition of specific enzymes and signaling pathways that mediate the inflammatory response. It primarily targets cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
類似化合物との比較
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes, providing anti-inflammatory and analgesic effects.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen and aspirin.
Uniqueness: Anti-inflammatory agent 77 is unique in its specific inhibition of both COX-1 and COX-2 enzymes, providing a balanced anti-inflammatory effect with fewer gastrointestinal side effects compared to other NSAIDs . Additionally, its synthetic versatility allows for the development of various analogs with enhanced potency and reduced toxicity.
特性
分子式 |
C25H34O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(6E)-2-[(3,4-dimethoxyphenyl)methyl]-6-[(2,6,6-trimethylcyclohexen-1-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+ |
InChIキー |
ISMHVJXICODEBR-CAPFRKAQSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/2\CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)



